molecular formula C11H14BrNS B2470591 4-(4-Bromobenzyl)thiomorpholine CAS No. 17494-28-9

4-(4-Bromobenzyl)thiomorpholine

Cat. No.: B2470591
CAS No.: 17494-28-9
M. Wt: 272.2
InChI Key: QRJPSPKQDYBMGV-UHFFFAOYSA-N
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Description

4-(4-Bromobenzyl)thiomorpholine is an organic compound with the molecular formula C₁₁H₁₄BrNS. It is a derivative of thiomorpholine, where the thiomorpholine ring is substituted with a 4-bromobenzyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Bromobenzyl)thiomorpholine typically involves the reaction of thiomorpholine with 4-bromobenzyl chloride. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction is typically conducted in an organic solvent like dichloromethane or toluene under reflux conditions .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same nucleophilic substitution reaction, but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 4-(4-Bromobenzyl)thiomorpholine can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide or potassium carbonate in dichloromethane or toluene.

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in an appropriate solvent.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products Formed:

Scientific Research Applications

4-(4-Bromobenzyl)thiomorpholine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(4-Bromobenzyl)thiomorpholine depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromobenzyl group can enhance the compound’s binding affinity to its target, while the thiomorpholine ring can modulate its pharmacokinetic properties .

Comparison with Similar Compounds

Uniqueness: 4-(4-Bromobenzyl)thiomorpholine is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, which can enhance the compound’s interaction with biological targets. Additionally, the bromine atom can be selectively replaced by other functional groups, providing a versatile platform for the synthesis of diverse derivatives .

Properties

IUPAC Name

4-[(4-bromophenyl)methyl]thiomorpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNS/c12-11-3-1-10(2-4-11)9-13-5-7-14-8-6-13/h1-4H,5-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRJPSPKQDYBMGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1CC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrNS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A mixture of 4-bromobenzyl bromide (1.0 g, 4.0 mmol), triethylamine (0.84 mL, 6.0 mmol) and thiomorpholine (0.82 mL, 8.0 mmol) in THF (10 mL) was stirred at ambient temperature for 16 h. The solvent was evaporated and the resultant residue diluted with saturated aqueous sodium bicarbonate solution and extracted with ethyl acetate (2×50 mL). The combined organic layer was dried over sodium sulfate, filtered and evaporated to afford the title compound as an off-white solid (1.13 g, quantitative yield). 1H NMR (CDCl3, 300 MHz): 7.46-7.40 (m, 2H), 7.21-7.16 (m, 2H), 3.45 (s, 2H), 3.15-3.09 (m, 1H), 2.76-2.60 (m, 6H), 2.62-2.57 (m, 1H).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.84 mL
Type
reactant
Reaction Step One
Quantity
0.82 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A solution of 1-bromo-4-(bromomethyl)benzene (760 mg) in dry THF (10 ml) containing potassium carbonate (386 mg) was treated dropwise with thiomorpholine (0.36 ml, 369 mg). The resulting mixture was stirred at room temperature under nitrogen for 20 h before filtering and concentrating in vacuo to give impure title compound which was purified by FCC eluting with dichloromethane to give the title compound as a crystalline white solid (634 mg). m.p. 74°-75° C.
Quantity
760 mg
Type
reactant
Reaction Step One
Quantity
386 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.36 mL
Type
reactant
Reaction Step Two

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